molecular formula C3H7N5 B1583966 1-(2h-Tetrazol-5-yl)ethanamine CAS No. 33876-24-3

1-(2h-Tetrazol-5-yl)ethanamine

Cat. No.: B1583966
CAS No.: 33876-24-3
M. Wt: 113.12 g/mol
InChI Key: NDMDHZMRQFSFOZ-UHFFFAOYSA-N
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Description

1-(2H-Tetrazol-5-yl)ethanamine is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H-Tetrazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate (Yb(OTf)3). This method provides good yields and is efficient . Another method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and offers a broad scope, accommodating various aromatic and alkyl nitriles .

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in a microwave reactor, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(2H-Tetrazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2H-Tetrazol-5-yl)ethanamine involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can enhance the binding affinity and selectivity of pharmaceuticals . The compound’s nitrogen-rich structure also contributes to its energetic properties, making it suitable for use in high-energy materials .

Comparison with Similar Compounds

1-(2H-Tetrazol-5-yl)ethanamine can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDHZMRQFSFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340695, DTXSID40901002
Record name 1-(2h-tetrazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33876-24-3
Record name 1-(2h-tetrazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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